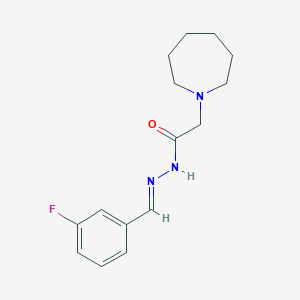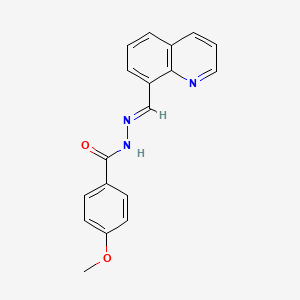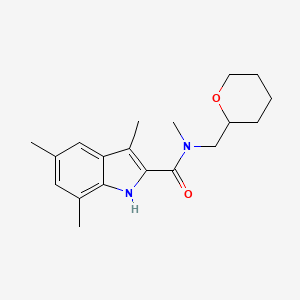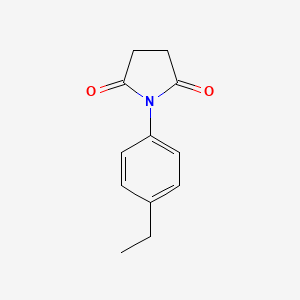
2-(1-azepanyl)-N'-(3-fluorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazide and its derivatives are a significant class of compounds in the field of organic chemistry due to their versatile applications in drug development, synthesis of heterocyclic compounds, and their role as intermediates in various chemical reactions. They have been widely studied for their potential in creating pharmacologically active molecules and materials with unique properties.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the condensation of benzaldehyde or substituted benzaldehydes with acetohydrazide or its derivatives. For instance, compounds similar to the target molecule have been synthesized through reactions involving corresponding aldehydes and acetohydrazide in alcohol solutions, often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is commonly characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These compounds often crystallize in monoclinic systems and exhibit specific crystal packing patterns stabilized by intermolecular hydrogen bonding interactions (T. V. Quoc et al., 2019).
科学的研究の応用
Chemical Synthesis and Characterization
Compounds structurally related to 2-(1-azepanyl)-N'-(3-fluorobenzylidene)acetohydrazide have been synthesized and characterized through various techniques, highlighting their potential in chemical research and material science. For instance, the synthesis and crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide were determined using elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction, showcasing the compound's potential in creating materials with specific crystal structures and properties (Li Wei-hua et al., 2006).
Fluoride Sensing
Acylhydrazone derivatives, including N′-[1-(2-fluorophenyl)ethylidene]pyridine-3-carbohydrazide (R1) and N′-[2-fluorobenzylidene]benzohydrazide (R2), have been studied for their ability to act as fluoride sensors. These compounds exhibit specific responses towards fluoride ions when studied through colorimetric and spectrofluorometric methods, suggesting their applicability in environmental monitoring and analytical chemistry (Jemini Jose et al., 2018).
Bioimaging and Sensing
Research into novel optically active compounds such as (E)-N’-(5-allyl-2-hydroxy-3-methoxybenzylidene) nicotinohydrazide for the selective sensing of cations highlights the potential use of related compounds in bioimaging and sensing. These studies focus on the selective response of these compounds to specific ions like Zn2+ in biological systems, demonstrating their utility in biomedical research and diagnostics (M. M. Patil et al., 2018).
Antidiabetic Activity
Compounds such as N-isonicotinoyl arylaldehyde hydrazones have been synthesized and evaluated for their antidiabetic activity, showing significant inhibitory effects against α-glucosidase. This suggests potential therapeutic applications of related compounds in the treatment of diabetes by modulating glucose metabolism (K. Karrouchi et al., 2022).
Antimicrobial Activity
Hydrazone compounds, including those derived from 4-fluorobenzaldehyde, have been tested for their antibacterial and antifungal activities. Certain derivatives have shown comparable or even superior activity to standard antibiotics against specific bacterial strains, indicating their potential as new antimicrobial agents (S. Rollas, N. Gulerman, H. Erdeniz, 2002).
特性
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYHUGCJLKOFNW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)
![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)



![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)